5-Fluoro-2-aminophenol-N,N,O-triacetate
5-Fluoro-2-aminophenol-N,N,O-triacetate
Brand Name:
Vulcanchem
CAS No.:
114199-94-9
VCID:
VC20823772
InChI:
InChI=1S/C12H12FNO7/c13-7-1-2-9(21-6-12(19)20)8(3-7)14(4-10(15)16)5-11(17)18/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)
SMILES:
C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCC(=O)O
Molecular Formula:
C12H12FNO7
Molecular Weight:
301.22 g/mol
5-Fluoro-2-aminophenol-N,N,O-triacetate
CAS No.: 114199-94-9
Cat. No.: VC20823772
Molecular Formula: C12H12FNO7
Molecular Weight: 301.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114199-94-9 |
|---|---|
| Molecular Formula | C12H12FNO7 |
| Molecular Weight | 301.22 g/mol |
| IUPAC Name | 2-[2-(carboxymethoxy)-N-(carboxymethyl)-5-fluoroanilino]acetic acid |
| Standard InChI | InChI=1S/C12H12FNO7/c13-7-1-2-9(21-6-12(19)20)8(3-7)14(4-10(15)16)5-11(17)18/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20) |
| Standard InChI Key | LGLJEJDKAGNQPY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCC(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1F)N(CC(=O)O)CC(=O)O)OCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator